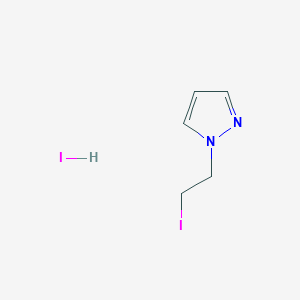

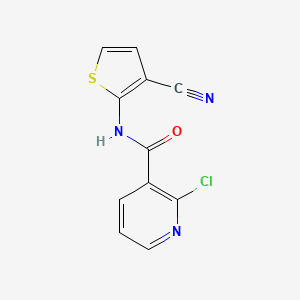

![molecular formula C8H9N5O B2413841 2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1396846-26-6](/img/structure/B2413841.png)

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one” is a derivative of the pyrido[2,3-b]pyrazine family . Pyrido[2,3-b]pyrazines are known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones were synthesized and found to be potent antagonists of CRF 1 . Another example is the synthesis of N’-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazides .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The pyrido[2,3-b]pyrazine core has garnered attention due to its role in developing high-performance OLEDs. Researchers have designed tailor-made fluorescent cores based on this compound. By fine-tuning the band gap, they achieved a wide range of emissions spanning the entire visible spectrum, from blue to red. Specifically, two thermally activated delayed fluorescence (TADF) molecules derived from pyrido[2,3-b]pyrazine exhibited yellow and orange emissions in OLEDs, with impressive external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively .

Nonlinear Optical (NLO) Properties and Frontier Molecular Orbitals (FMOs)

Pyrido[2,3-b]pyrazine derivatives have been investigated for their nonlinear optical properties. Density functional theory (DFT) computations revealed their spectroscopic and electronic characteristics. Compound 7, with a lower band gap (Egap) of 3.444 eV, demonstrated remarkable NLO response. The highest values for average polarizability (〈α〉), first hyperpolarizability (βtot), and second hyperpolarizability (〈γ〉) were observed for this compound. These properties make pyrido[2,3-b]pyrazine derivatives promising for NLO technological applications .

Biological Activity and Electrochemical DNA Sensing

In addition to their optical properties, pyrido[2,3-b]pyrazine-based heterocyclic compounds have been explored for biological applications. Researchers utilized these compounds for the first time in electrochemical sensing of DNA. Furthermore, they evaluated their in vitro antioxidant and antiurease activity. These findings highlight the multifaceted potential of pyrido[2,3-b]pyrazine derivatives in various fields .

properties

IUPAC Name |

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-13-7-5(3-2-4-10-7)11-6(12-9)8(13)14/h2-4H,9H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPTWUGGMSRURCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C(C1=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazinyl-4-methylpyrido[2,3-b]pyrazin-3(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2413759.png)

![4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid](/img/structure/B2413760.png)

![N-isopropyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2413761.png)

![Tert-butyl 3-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2413762.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2413764.png)

![6-(4-Chlorophenyl)-4-methyl-2-[(3-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(4-methoxyphenyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B2413773.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2413774.png)

![2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2413780.png)